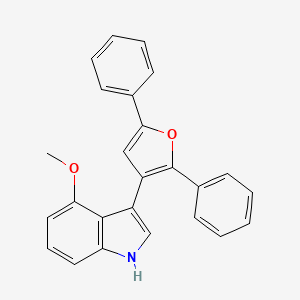
Mmp-9-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mmp-9-IN-6 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix. This enzyme plays a crucial role in various physiological and pathological processes, including cancer progression, inflammation, and tissue remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mmp-9-IN-6 typically involves the use of ligand-based pharmacophore modeling and molecular dynamic simulation approaches. These methods help identify putative inhibitors of MMP-9 by exploring key binding interactions and binding affinity against the enzyme . The synthetic routes often involve the use of aryl sulfonamide anthranilate hydroxamate inhibitors, which facilitate the computer-aided screening of MMP-9 inhibitors .
Industrial Production Methods: the general approach involves high-throughput virtual screening of chemical molecules to explore potential virtual hits and their predicted activity .
Chemical Reactions Analysis
Types of Reactions: Mmp-9-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its inhibitory activity against MMP-9 .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include monoamine oxidase for oxidative deamination, and various reducing agents for the reductive metabolism of intermediate compounds . The reaction conditions typically involve the use of liquid chromatography/tandem mass spectroscopy (LC/MS-MS) for the identification and analysis of metabolites .
Major Products Formed: The major products formed from the reactions involving this compound include alcohol and carboxylate metabolites, which are less potent inhibitors of MMP-9 compared to the parent compound .
Scientific Research Applications
Mmp-9-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to inhibit the activity of MMP-9, thereby preventing cancer progression and metastasis . In cardiovascular research, it is used to study the role of MMP-9 in atherosclerotic plaque rupture and tissue remodeling after a cardiac event . Additionally, this compound is used in studies related to inflammation, wound healing, and tissue remodeling .
Mechanism of Action
The mechanism of action of Mmp-9-IN-6 involves its binding to the catalytic domain of MMP-9, thereby inhibiting its proteolytic activity . This inhibition prevents the degradation of the extracellular matrix, which is crucial for various physiological and pathological processes. This compound also interacts with specific tissue inhibitors of metalloproteinases (TIMPs), which regulate its activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Mmp-9-IN-6 include batimastat, marimastat, and other hydroxamic acid-based inhibitors . These compounds also inhibit the activity of MMP-9 by binding to its catalytic domain.
Uniqueness: this compound is unique due to its high selectivity and potency as an MMP-9 inhibitor. Unlike other inhibitors, this compound exhibits a distinct binding mode and higher affinity for the enzyme, making it a promising candidate for therapeutic applications .
Conclusion
This compound is a potent inhibitor of matrix metalloproteinase-9 with significant applications in scientific research, particularly in the fields of cancer, cardiovascular diseases, and inflammation. Its unique mechanism of action and high selectivity make it a valuable compound for therapeutic development.
Properties
Molecular Formula |
C25H19NO2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(2,5-diphenylfuran-3-yl)-4-methoxy-1H-indole |
InChI |
InChI=1S/C25H19NO2/c1-27-22-14-8-13-21-24(22)20(16-26-21)19-15-23(17-9-4-2-5-10-17)28-25(19)18-11-6-3-7-12-18/h2-16,26H,1H3 |
InChI Key |
YEIMVHHFMFOHPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C3=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)
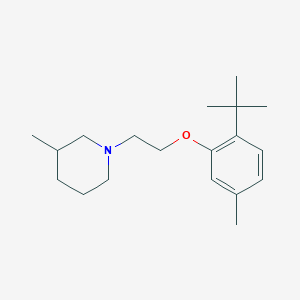
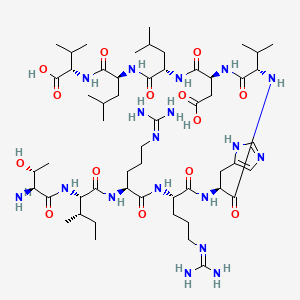
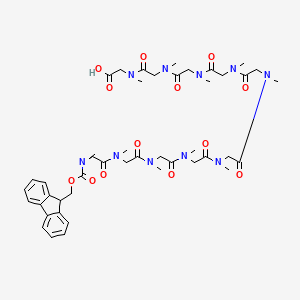
![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)
![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)
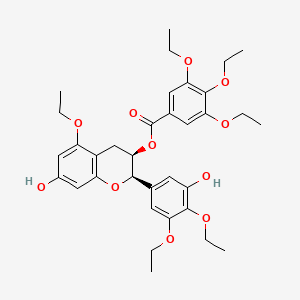

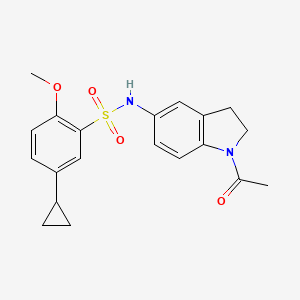
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)
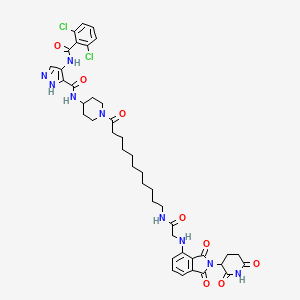
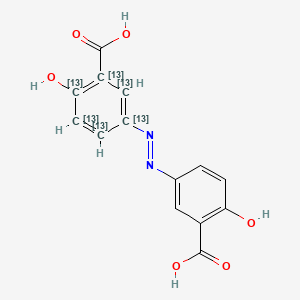
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
